ethyl 5-[2-(benzylsulfanyl)acetamido]-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-[2-(benzylsulfanyl)acetamido]-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core fused with a thiophene ring. Its structure includes a 4-chlorophenyl substituent at position 3, an ethyl carboxylate group at position 1, and a benzylsulfanyl-acetamido side chain at position 3. The benzylsulfanyl moiety may enhance lipophilicity and membrane permeability, while the 4-chlorophenyl group could influence target binding via hydrophobic interactions .
Properties
IUPAC Name |
ethyl 5-[(2-benzylsulfanylacetyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O4S2/c1-2-32-24(31)21-18-13-34-22(26-19(29)14-33-12-15-6-4-3-5-7-15)20(18)23(30)28(27-21)17-10-8-16(25)9-11-17/h3-11,13H,2,12,14H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLICRWAXWFAJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CSCC3=CC=CC=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[2-(benzylsulfanyl)acetamido]-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the Paal–Knorr reaction is known for the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents . Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[2-(benzylsulfanyl)acetamido]-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 5-[2-(benzylsulfanyl)acetamido]-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-[2-(benzylsulfanyl)acetamido]-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of fused heterocycles, including pyridazines, pyrimidines, and quinolines. Key structural and functional comparisons are outlined below:
Physicochemical Properties
- Lipophilicity : The benzylsulfanyl group in the target compound increases logP compared to 1-methylpyrazolo[3,4-d]pyrimidine derivatives, which exhibit reduced lipophilicity due to polar methyl groups .
- Polarity: The 4-chlorophenyl group introduces moderate hydrophobicity, similar to 4-chloroquinazolines, but distinct from polar 5-amino-3-arylindazole derivatives .
- Synthetic Accessibility: The target compound’s synthesis likely involves halogenation (e.g., POCl3 for chloro-substitution) and amide coupling, paralleling methods for thieno[2,3-d]pyrimidines and pyrazolo derivatives .
Research Findings and Data Tables
Table 1: Comparative Bioactivity Profiles
*Estimated via computational modeling based on substituent contributions.
Key Observations:
- The target compound’s activity remains underexplored, but structural analogs suggest plausible efficacy in cancer therapy due to Bcl-xL inhibition .
Biological Activity
Ethyl 5-[2-(benzylsulfanyl)acetamido]-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound has a unique structure characterized by:
- Thienopyridazine core : A bicyclic structure that contributes to its biological activity.
- Benzylsulfanyl group : Known for enhancing pharmacological properties through interactions with biological targets.
- Chloro-substituent : The presence of a chlorophenyl moiety which is often associated with increased potency in drug candidates.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.
- Case Studies : In vitro studies have shown that derivatives of thienopyridazines can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 10 µM to 30 µM .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties:
- Inhibition of Bacterial Growth : Similar thienopyridazine derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a related compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) below 100 µg/mL .
Anti-inflammatory Effects
The benzylsulfanyl group is known for its role in anti-inflammatory responses:
- Biological Assays : Compounds with similar structures have been tested for their ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. These findings suggest a mechanism involving the modulation of NF-kB signaling pathways .
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of Thienopyridazine Core : Utilizing cyclization reactions between appropriate precursors.
- Introduction of Benzylsulfanyl Group : Achieved through nucleophilic substitution reactions with benzyl mercaptan.
- Acetylation : The acetamido group is introduced via acetic anhydride under reflux conditions.
Research Findings and Data Tables
Q & A
Q. What are the common synthetic routes for preparing this thieno[3,4-d]pyridazine derivative, and what are their limitations?
The compound is typically synthesized via multi-step heterocyclic condensation. A core strategy involves coupling benzylsulfanyl-acetamide intermediates with functionalized pyridazine precursors under reflux conditions. Evidence from palladium-catalyzed reductive cyclization (using nitroarenes and formic acid derivatives as CO surrogates) suggests that transition-metal catalysis can improve regioselectivity in fused-ring systems . Limitations include low yields in the final cyclization step (often <50%) due to steric hindrance from the 4-chlorophenyl group .
Q. How is the structural integrity of this compound validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is critical for confirming the fused thieno-pyridazine scaffold and substituent orientation. For example, SC-XRD data (R factor: 0.054–0.056) resolved disorder in the 4-chlorophenyl ring and confirmed the equatorial orientation of the benzylsulfanyl group . Complementary characterization includes H/C NMR (e.g., pyridazine carbonyl signals at δ 168–172 ppm) and high-resolution mass spectrometry (HRMS) .
Q. What safety precautions are recommended for handling this compound?
While specific safety data for this compound is limited, structurally related thieno-pyridazines require standard laboratory precautions:
- Use PPE (gloves, goggles) due to potential skin/eye irritation .
- Avoid inhalation of fine powders; work in a fume hood.
- Store in a cool, dry environment away from strong oxidizers .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the final cyclization step?
Mechanistic studies suggest that steric hindrance from the 4-chlorophenyl group slows cyclization. Strategies include:
- Solvent optimization : Replacing toluene with DMF enhances solubility of intermediates .
- Catalyst screening : Pd(OAc)/Xantphos systems improve electron-deficient aryl coupling (yield increase: 20–35%) .
- Temperature control : Gradual heating (80°C → 120°C) minimizes decomposition .
Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?
Discrepancies between experimental C NMR shifts (e.g., thiophene carbons at δ 120–125 ppm) and DFT-predicted values may arise from dynamic effects. Solutions include:
- Variable-temperature NMR : Identifies conformational exchange broadening .
- 2D NMR (HSQC, HMBC) : Assigns ambiguous peaks (e.g., differentiating pyridazine vs. acetamido carbonyls) .
- Solvent polarity adjustments : Polar solvents stabilize specific tautomers .
Q. What methodologies are suitable for evaluating the compound’s biological activity?
While no direct data exists for this compound, analogous thieno-pyridazines are screened via:
- Enzyme inhibition assays : Target kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits .
- Microbial screening : Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC range: 8–32 µg/mL) .
- Molecular docking : Prioritize targets by simulating interactions with the 4-chlorophenyl group’s hydrophobic pocket .
Methodological Guidance Table
| Research Aspect | Recommended Techniques | Key References |
|---|---|---|
| Synthetic Yield Improvement | Pd-catalyzed reductive cyclization, solvent screening | |
| Structural Validation | SC-XRD, 2D NMR, HRMS | |
| Biological Screening | Kinase assays, microbial MIC tests |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
